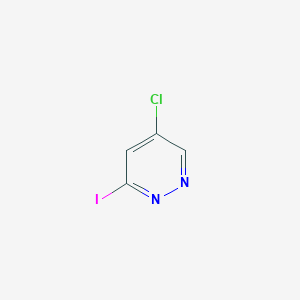
5-Chloro-3-iodopyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-iodopyridazine: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of chlorine and iodine substituents on the pyridazine ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodopyridazine typically involves the halogenation of pyridazine derivatives. One common method starts with the chlorination of pyridazine to form 5-chloropyridazine, followed by iodination to introduce the iodine substituent at the 3-position. The reaction conditions often involve the use of halogenating agents such as chlorine gas and iodine, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions: 5-Chloro-3-iodopyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridazines with different functional groups.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of this compound.
科学研究应用
Chemistry: 5-Chloro-3-iodopyridazine is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound is explored for its potential biological activitiesResearch is ongoing to evaluate the specific biological effects of this compound .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its role as an intermediate in the production of various active ingredients highlights its industrial significance .
作用机制
The mechanism of action of 5-Chloro-3-iodopyridazine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of halogen substituents may influence its binding affinity and reactivity with biological molecules. Studies suggest that pyridazine derivatives can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
相似化合物的比较
- 5-Chloro-3-bromopyridazine
- 5-Chloro-3-fluoropyridazine
- 5-Chloro-3-methylpyridazine
Comparison: 5-Chloro-3-iodopyridazine is unique due to the presence of both chlorine and iodine substituents, which impart distinct reactivity and properties. Compared to its analogs, the iodine substituent enhances its ability to participate in coupling reactions and increases its overall molecular weight. The combination of chlorine and iodine also influences its electronic properties, making it a versatile intermediate in various chemical transformations .
属性
分子式 |
C4H2ClIN2 |
|---|---|
分子量 |
240.43 g/mol |
IUPAC 名称 |
5-chloro-3-iodopyridazine |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-4(6)8-7-2-3/h1-2H |
InChI 键 |
HICXXHDGLABUAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN=C1I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


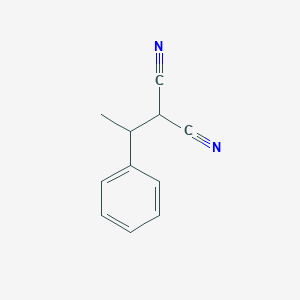
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
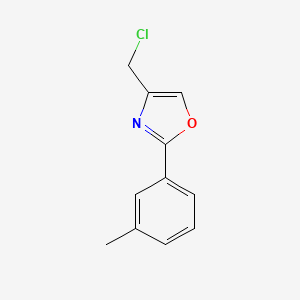
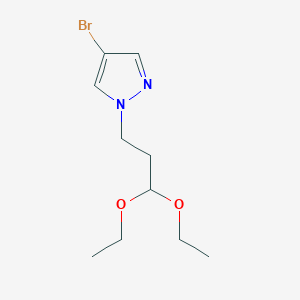
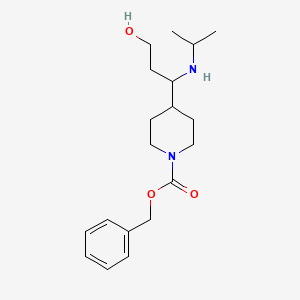
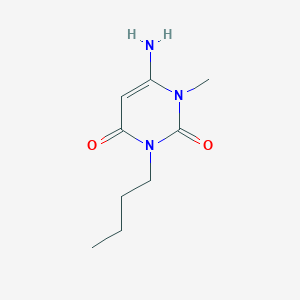
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)
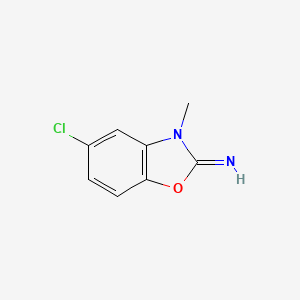
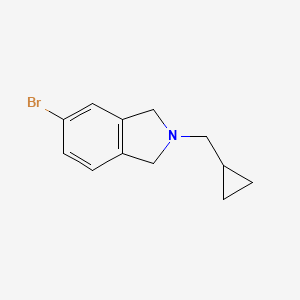
![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
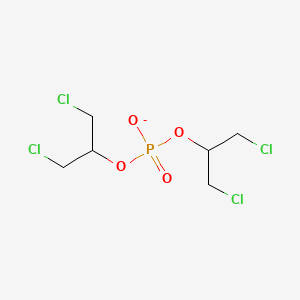
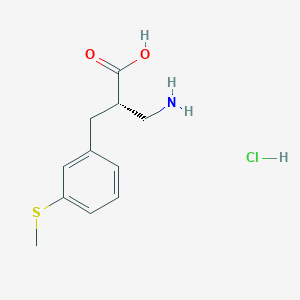
![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
